Lycopersene

Description

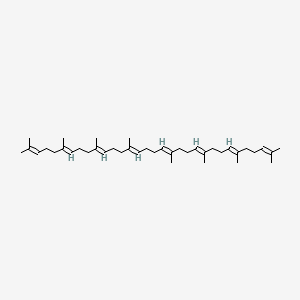

Structure

2D Structure

Properties

IUPAC Name |

(6E,10E,14E,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h19-22,27-30H,11-18,23-26,31-32H2,1-10H3/b35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVXBZXEFXMRGJ-DPOFWPLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C=C(/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318251 | |

| Record name | Lycopersene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-62-5 | |

| Record name | Lycopersene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lycopersene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lycopersene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Lycopersene

Upstream Metabolic Flow to Lycopersene Precursors

The journey to this compound begins with the synthesis of its fundamental building blocks through two primary metabolic pathways. These pathways provide the necessary precursors for the eventual formation of this complex molecule.

Mevalonate (B85504) Pathway Contribution to Isoprenoid Building Blocks

The mevalonate (MVA) pathway, primarily localized in the cytosol of many organisms, is a key contributor to the synthesis of isoprenoid precursors. researchgate.netmdpi.comnih.gov This pathway commences with the condensation of acetyl-CoA molecules to ultimately form isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.netmdpi.com These five-carbon molecules are the universal building blocks for all terpenoids, including this compound. annualreviews.org The MVA pathway is a critical source of these precursors in a variety of organisms, including some bacteria and haloarchaea. researchgate.netnih.gov

Methylerythritol Phosphate (B84403) (MEP) Pathway Role in Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) Synthesis

In addition to the MVA pathway, the methylerythritol phosphate (MEP) pathway, typically found in the plastids of plants and many bacteria, also plays a crucial role in the production of IPP and DMAPP. mdpi.comrsc.orgrsc.org This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as its starting materials. rsc.orgresearchgate.net The MEP pathway is recognized as a major route for isoprenoid biosynthesis in numerous carotenogenic systems. rsc.org Both the MVA and MEP pathways contribute to the cellular pool of IPP and DMAPP, ensuring a steady supply for the synthesis of higher-order isoprenoids. mdpi.com

Formation of Geranylgeranyl Diphosphate (GGPP) as the Immediate Precursor

The five-carbon units of IPP and DMAPP undergo a series of condensation reactions, catalyzed by prenyltransferase enzymes, to form progressively longer-chain isoprenoid diphosphates. rsc.org Through the sequential addition of IPP molecules, geranyl diphosphate (GPP; C10) and farnesyl diphosphate (FPP; C15) are formed. mdpi.commdpi.com The final step in this upstream flow, directly relevant to this compound synthesis, is the formation of geranylgeranyl diphosphate (GGPP), a twenty-carbon (C20) molecule. nih.govmdpi.comosti.gov GGPP is the immediate precursor that enters the final stage of this compound biosynthesis. nih.govosti.gov

Enzymatic Conversion of GGPP to this compound

The final and definitive step in the formation of this compound involves the direct conversion of two molecules of GGPP. This crucial transformation is orchestrated by a specific class of enzymes.

Identification and Characterization of Squalene (B77637) Synthase-Like (SSL) Enzymes (e.g., CrtM)

The enzymes responsible for the synthesis of this compound belong to the squalene synthase-like (SSL) family. osti.govacs.org A prominent and well-studied example of an SSL enzyme is CrtM, the dehydrosqualene synthase from Staphylococcus aureus. acs.orgnih.gov While CrtM's primary role is in the synthesis of C30 carotenoids from FPP, it exhibits a remarkable promiscuity, capable of utilizing GGPP as a substrate to produce C40 carotenoids like this compound. acs.orgnih.gov Research has shown that CrtM can catalyze the formation of this compound from GGPP, highlighting the flexible nature of its active site. acs.org Other SSL enzymes, such as lycopaoctaene synthase (LOS) found in the green microalga Botryococcus braunii, also catalyze the formation of this compound (referred to as lycopaoctaene in this context) from GGPP. nih.govosti.gov

Head-to-Head Condensation Mechanism Catalyzed by SSL Enzymes

The synthesis of this compound from two molecules of GGPP occurs via a "head-to-head" condensation mechanism. osti.govacs.org This two-step reaction is catalyzed by SSL enzymes like CrtM. nih.govacs.org In the first step, two molecules of GGPP are condensed to form a cyclopropyl (B3062369) intermediate known as prethis compound diphosphate. nih.govnih.gov The second step involves a reductive rearrangement of this intermediate, dependent on NADPH, to form the final this compound molecule. nih.goviupac.org This mechanism is analogous to the synthesis of squalene from two molecules of FPP by squalene synthase. nih.gov

Specificity and Promiscuity of CrtM in this compound and Other Isoprenoid Synthesis

Dehydrosqualene synthase (CrtM), an enzyme from Staphylococcus aureus, is a key player in the biosynthesis of C30 carotenoids. nih.govacs.org Its primary role is to catalyze the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to produce dehydrosqualene. researchgate.net However, research has revealed that CrtM exhibits a notable degree of promiscuity, capable of utilizing different substrates and generating a variety of isoprenoid compounds, including this compound. nih.govacs.org

Substrate Preferences and Catalytic Efficiency (e.g., FPP vs. GGPP)

The natural substrate for CrtM is FPP, a 15-carbon (C15) isoprenoid precursor. caltech.edu The enzyme efficiently catalyzes the condensation of two FPP molecules to form the C30 compound dehydrosqualene. researchgate.net While CrtM shows a clear preference for FPP, it also demonstrates a limited capacity to utilize geranylgeranyl diphosphate (GGPP), a 20-carbon (C20) precursor. nih.govacs.org This flexibility in its active site allows CrtM to produce C40 carotenoids like phytoene (B131915) from GGPP, albeit with lower efficiency compared to its native reaction with FPP. nih.govacs.org

Studies have shown that wild-type CrtM can condense one molecule of FPP with one molecule of GGPP to create a C35 carotenoid backbone. caltech.edu This indicates that the enzyme can accommodate both substrates simultaneously. The ability of CrtM to utilize GGPP is significantly influenced by specific amino acid residues within its active site. For instance, mutating the phenylalanine at position 26 (Phe26) to a smaller residue like alanine (B10760859) allows the enzyme to better accommodate the larger GGPP substrate, enhancing its ability to synthesize C40 carotenoids. asm.org In fact, certain CrtM mutants with a modified Phe26 residue have shown performance comparable to the native C40 synthase, CrtB, in an in vivo C40 pathway. asm.org

In vitro experiments have quantified the catalytic versatility of CrtM. When provided with equimolar concentrations of FPP and GGPP, CrtM was able to produce approximately 15 mg/L of squalene and 3 mg/L of this compound in a 15-minute reaction. acs.org This demonstrates the enzyme's remarkable ability to process different prenyl diphosphate substrates.

Table 1: Substrate Specificity and Products of Wild-Type CrtM

| Substrate(s) | Primary Product | Other Products | Reference |

|---|---|---|---|

| 2 x Farnesyl Diphosphate (FPP) | Dehydrosqualene (C30) | Squalene | nih.govresearchgate.net |

| 2 x Geranylgeranyl Diphosphate (GGPP) | Phytoene (C40) | - | nih.govacs.org |

| 1 x FPP + 1 x GGPP | C35 Carotenoid | - | caltech.edu |

| FPP and GGPP (equimolar) | Squalene, this compound | - | acs.org |

Formation of Byproducts and Related Isoprenoids (e.g., squalene, phytoene)

The promiscuity of CrtM extends to the range of products it can generate. While its main product from FPP is dehydrosqualene, recent studies have unexpectedly discovered that CrtM is also capable of producing squalene. nih.govacs.org This finding is significant as squalene is typically synthesized by squalene synthase (SQS). nih.gov In fact, wild-type CrtM has been shown to have a squalene yield approximately 2.4 times higher than that of the SQS from Bacillus megaterium. acs.org

The expression of the crtM gene both in vitro and in Bacillus subtilis results in the production of squalene, dehydrosqualene, and phytoene. nih.govnih.gov The ability to synthesize these varied terpenoids stems from the plasticity of the enzyme and its capacity to utilize both FPP and GGPP as substrates. nih.gov The reaction mechanism for all these head-to-head terpene synthases, including CrtM, SQS, and phytoene synthase (PSY), involves an initial C1'-2,3 cyclopropanation step to form a cyclopropylcarbinyl diphosphate intermediate, such as presqualene diphosphate (PSPP) from FPP. researchgate.net The subsequent rearrangement of this intermediate determines the final product.

The formation of these byproducts highlights the evolutionary relationship and shared mechanistic features among enzymes like CrtM and SQS. nih.govresearchgate.net This promiscuity has sparked interest in using CrtM as a potential substitute for SQS in metabolic engineering strategies aimed at enhancing squalene production. nih.gov

This compound as an Intermediate in Downstream Carotenoid Biosynthesis

The role of this compound in the biosynthesis of C40 carotenoids has been a subject of scientific debate. While phytoene is widely recognized as the primary precursor, the potential involvement of this compound in an alternative pathway has been explored. annualreviews.orgresearchgate.net

Proposed "this compound Route" for C40 Carotenoids

The "this compound route" proposes that this compound, the fully saturated C40 counterpart to squalene, could serve as a precursor to other C40 carotenoids through a series of desaturation reactions. core.ac.uknih.gov This hypothesis was fueled by early reports of this compound synthesis from mevalonate in cell-free systems of Neurospora crassa and its detection in certain microorganisms. annualreviews.org The idea suggests a parallel pathway to the well-established "phytoene route," where phytoene is the initial C40 hydrocarbon. core.ac.uknih.gov

The concept of a this compound pathway draws a parallel to the "squalene route" proposed for C30 carotenoid synthesis, where squalene is desaturated to form diapocarotenoids. core.ac.uknih.gov However, conclusive evidence for a predominant role of the this compound route in the mainstream biosynthesis of C40 carotenoids in most organisms remains elusive. annualreviews.org

Relationship to Phytoene Formation: Competing or Sequential Pathways

The central question regarding the this compound route is its relationship with the established phytoene pathway. The formation of the first C40 carotenoid involves the condensation of two GGPP molecules. This reaction can theoretically lead to either this compound through a reductive step (requiring NADPH) or phytoene through the elimination of a proton. iupac.org

Competing Pathways: One view is that the formation of this compound and phytoene are competing events branching from a common intermediate, prephytoene pyrophosphate. iupac.org The stabilization of the resulting cyclopropylcarbinyl cation could occur via the gain of a hydride ion from NADPH to form this compound, or by the loss of a proton to form phytoene. iupac.org

Sequential Pathways: An alternative, though less supported, hypothesis is that this compound is a precursor to phytoene. This would require an oxidation step to introduce the central double bond. However, studies have shown that phytoene formation in Mycobacterium species is a non-oxidative reaction, which would exclude this compound as its direct precursor. annualreviews.org Furthermore, experiments with labeled substrates in various systems have generally failed to provide strong evidence for the conversion of this compound to phytoene. annualreviews.orgiupac.org

Most evidence currently favors phytoene as the initial C40 compound formed in the main carotenoid biosynthetic pathway. annualreviews.orgiupac.org The detection of this compound in some carotenogenic organisms is often considered a minor byproduct rather than a key intermediate in the primary pathway. core.ac.uk

Subsequent Desaturation Steps in the Carotenogenesis Pathway

Following the formation of the initial C40 hydrocarbon, a series of desaturation reactions occur to introduce conjugated double bonds, which are responsible for the characteristic colors of carotenoids. pan.olsztyn.plresearchgate.net

In the conventional phytoene pathway, phytoene undergoes a sequence of four desaturation steps to yield lycopene (B16060). pan.olsztyn.plpsu.edu In plants and cyanobacteria, this process is catalyzed by two separate enzymes: phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS). psu.eduwikipedia.org PDS converts phytoene into ζ-carotene, and ZDS then converts ζ-carotene into lycopene. psu.edu In contrast, in many bacteria and fungi, a single enzyme, phytoene desaturase (CrtI), catalyzes all four desaturation steps from phytoene to lycopene. researchgate.netresearchgate.netmdpi.com

If a "this compound route" were operational, this compound would need to undergo a similar series of desaturation reactions to form lycopene. This would involve the introduction of a central double bond to form phytoene first, followed by the subsequent desaturations, or a different sequence of desaturation events leading to the same final product. However, the enzymes and specific steps of such a dedicated this compound desaturation pathway have not been clearly elucidated. The desaturase enzymes of the phytoene pathway, like CrtI, are known to act on various substrates, and it is conceivable they could also act on this compound or its derivatives if present. core.ac.uk

In Vitro and In Vivo Pathway Dynamics and Regulation

The biosynthesis of this compound, a C40 isoprenoid hydrocarbon, is a subject of ongoing scientific investigation, with its role as a definitive intermediate in carotenoid synthesis being a point of historical debate. annualreviews.org The dynamics of its formation and the regulation of its metabolic pathway are primarily understood through studies of squalene synthase-like (SSL) enzymes, particularly in microbial systems.

Enzymatic Synthesis and Substrate Specificity

This compound is synthesized from two molecules of geranylgeranyl pyrophosphate (GGPP) through a head-to-head condensation reaction. This reaction is catalyzed by enzymes with squalene synthase-like activity, such as CrtM from Bacillus subtilis and dehydrosqualene synthase (also CrtM) from Staphylococcus aureus. nih.gov These enzymes exhibit a degree of "promiscuity," meaning they can act on different substrates. nih.govacs.org

In vitro studies have demonstrated that the SSL enzyme CrtM can utilize both farnesyl pyrophosphate (FPP, a C15 precursor) and GGPP (a C20 precursor) in the presence of the cofactor NADPH. nih.govacs.org However, CrtM shows a significant catalytic preference for FPP. This preference is attributed to FPP's smaller size and higher affinity for the enzyme's active site. Consequently, when both substrates are present, the primary product is squalene (from FPP), with this compound being produced in smaller quantities. nih.govacs.org Research using HPLC-Q-Orbitrap-MS/MS analysis showed that when CrtM was provided with equimolar concentrations of FPP and GGPP, it produced approximately 15 mg/L of squalene compared to about 3 mg/L of this compound. nih.govacs.org

This catalytic flexibility means that in addition to this compound and squalene, CrtM can also produce dehydrosqualene and phytoene, depending on the available substrates and reaction conditions. nih.govresearchgate.net

Table 1: Key Enzymes and Substrates in this compound-Related Synthesis

| Enzyme | Organism Source | Primary Substrate (In Vitro) | Product(s) |

|---|---|---|---|

| CrtM (SSL Enzyme) | Bacillus subtilis, Staphylococcus aureus | Farnesyl Pyrophosphate (FPP) | Squalene, Dehydrosqualene |

| Geranylgeranyl Pyrophosphate (GGPP) | This compound, Phytoene |

| Geranylgeranyl Pyrophosphate Synthetase | Micrococcus lysodeikticus | Isopentenyl Pyrophosphate (IPP) + FPP | Geranylgeranyl Pyrophosphate (GGPP) |

In Vitro vs. In Vivo Dynamics

The disparity in product yield observed in vitro is mirrored in in vivo systems. In most bacterial systems studied, this compound is often undetectable. This is largely due to the metabolic context where the intracellular pools of GGPP are naturally much lower than those of FPP, limiting the substrate available for this compound synthesis. The scarcity of GGPP in vivo is a significant regulatory factor that limits the synthesis of this compound in these organisms.

However, evidence for in vivo this compound production exists. This compound has been isolated from tomato plastids and, more recently, from microorganisms like Streptomyces sp. VITGV38. frontiersin.org In a study of this endophytic Streptomyces strain, metabolite analysis using Gas Chromatography-Mass Spectrometry (GC-MS) identified psi, psi-carotene (an alternative name for this compound) as constituting 1.26% of the crude extract. frontiersin.orgnih.gov Whole-genome sequencing of this strain revealed a complete set of genes for this compound biosynthesis, including phytoene/squalene synthase, within a terpene biosynthetic gene cluster. frontiersin.orgnih.gov

Table 2: Comparative Product Yields of CrtM In Vitro

| Substrate(s) | Product | Reported Yield | Catalytic Efficiency |

|---|---|---|---|

| FPP + NADPH | Squalene | ~15 mg/L | High |

| GGPP + NADPH | This compound | ~3 mg/L | Low |

Data derived from studies on CrtM from S. aureus with equimolar substrate concentrations. nih.govacs.org

Regulation and the Precursor Debate

The regulation of this compound synthesis is intrinsically linked to the availability of its precursor, GGPP, and the catalytic preferences of the synthesizing enzymes. The requirement for cofactors like magnesium ions and NADPH is also a critical regulatory point, as demonstrated in early cell-free system studies with Neurospora crassa and Micrococcus lysodeikticus. annualreviews.org

Historically, there has been considerable discussion about whether this compound is an obligate precursor to phytoene, the first C40 carotenoid in the canonical pathway. annualreviews.org Some early studies using cell-free systems from N. crassa suggested this compound could be synthesized from mevalonate. annualreviews.org However, other research failed to detect this compound under conditions where carotenoid precursors were expected to accumulate. annualreviews.org The prevailing view, supported by studies showing that [1-14C]isopentenyl diphosphate is incorporated into cis-phytoene but not this compound in sweet pepper chromoplasts, is that this compound is not a direct intermediate in the main carotenoid biosynthetic pathway in most organisms. psu.edu Instead, phytoene is formed via the intermediate prephytoene diphosphate. rsc.org this compound's formation is often considered a result of the promiscuous activity of squalene synthase-like enzymes when GGPP is available. nih.gov

Molecular Biology and Genetic Regulation of Lycopersene Biosynthesis

Identification and Characterization of Genes Encoding Lycopersene Biosynthetic Enzymes (e.g., crtM)

The cornerstone of C30 carotenoid biosynthesis, including this compound (dehydrosqualene), is the enzyme 4,4'-diapophytoene synthase, encoded by the crtM gene. uniprot.orguniprot.org This enzyme catalyzes the head-to-head condensation of two molecules of farnesyl diphosphate (B83284) (FPP) to form 4,4'-diapophytoene. uniprot.orgnih.gov A well-characterized example of CrtM is found in the bacterium Staphylococcus aureus, where it is the first committed step in the biosynthesis of the golden carotenoid pigment, staphyloxanthin. nih.govucsd.edu The S. aureus CrtM is a helical protein with a large central cavity capable of accommodating the C30 product. ucsd.edu

In contrast, the biosynthesis of the C40 carotenoid lycopene (B16060), found in organisms like tomatoes and certain bacteria, initiates from the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules, a reaction catalyzed by phytoene (B131915) synthase (PSY). nih.govmdpi.com The subsequent conversion of phytoene to lycopene involves a series of desaturation and isomerization reactions catalyzed by enzymes such as phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), ζ-carotene isomerase (ZISO), and prolycopene (B1248880) isomerase (CrtISO). nih.gov

Metabolic engineering efforts to produce lycopene in non-carotenogenic organisms like Escherichia coli have relied on the heterologous expression of key biosynthetic genes. Typically, a set of genes including crtE (GGPP synthase), crtB (phytoene synthase), and crtI (phytoene desaturase) from organisms like Pantoea agglomerans or Deinococcus wulumuqiensis are introduced to establish the lycopene production pathway. researchgate.netresearchgate.netnih.gov

| Gene | Enzyme | Function in Carotenoid Biosynthesis | Organism Example |

| crtM | 4,4'-diapophytoene synthase | Condensation of two FPP molecules to form 4,4'-diapophytoene (dehydrosqualene) | Staphylococcus aureus uniprot.orguniprot.org |

| PSY1 | Phytoene synthase | Condensation of two GGPP molecules to form phytoene | Solanum lycopersicum (tomato) nih.gov |

| PDS | Phytoene desaturase | Desaturation of phytoene | Solanum lycopersicum (tomato) nih.gov |

| ZDS | ζ-carotene desaturase | Desaturation of ζ-carotene | Solanum lycopersicum (tomato) nih.gov |

| CrtISO | Prolycopene isomerase | Isomerization of prolycopene to all-trans-lycopene | Solanum lycopersicum (tomato) nih.gov |

| crtE | Geranylgeranyl pyrophosphate synthase | Synthesis of GGPP from FPP and IPP | Pantoea agglomerans researchgate.net |

| crtB | Phytoene synthase | Condensation of two GGPP molecules to form phytoene | Pantoea agglomerans researchgate.net |

| crtI | Phytoene desaturase | Multiple desaturation steps converting phytoene to lycopene | Pantoea agglomerans researchgate.net |

Transcriptional and Translational Regulation of Biosynthetic Genes

The expression of carotenoid biosynthetic genes is tightly controlled at both the transcriptional and translational levels to ensure appropriate pigment production in response to developmental and environmental cues. In plants, light is a major environmental signal that regulates carotenoid biosynthesis. mdpi.comnih.gov This regulation is mediated by photoreceptors like phytochromes and cryptochromes. researchgate.net For instance, Phytochrome Interacting Factor 1 (PIF1) is a well-characterized transcriptional repressor of carotenoid biosynthesis in the dark. Upon light exposure, phytochromes are activated and trigger the degradation of PIF1, leading to the upregulation of carotenoid biosynthetic genes. nih.govfrontiersin.org

In bacteria, carotenoid biosynthesis genes are often organized in operons, allowing for coordinated regulation. In S. aureus, the staphyloxanthin biosynthesis genes, including crtM, are part of the crtOPQMN operon. nih.gov The expression of this operon is under the control of a sigma(B)-dependent promoter, indicating a role for the alternative sigma factor σB in regulating pigment production, which is often associated with stress responses. nih.gov Similarly, in Erwinia herbicola, the carotenoid biosynthesis genes (crtE, crtX, crtY, crtI, crtB) are clustered and transcribed as an operon. nih.gov

While much is known about transcriptional control, the specifics of translational regulation of this compound and other carotenoid biosynthetic genes are less understood. However, it is recognized that post-transcriptional mechanisms can influence the final levels of enzyme activity. frontiersin.org

Gene Expression Analysis in this compound-Producing Organisms

Analysis of gene expression provides valuable insights into the regulation of carotenoid biosynthesis. In engineered E. coli strains designed for lycopene production, studies have shown that overexpressing genes from the upstream methylerythritol 4-phosphate (MEP) pathway, such as dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (isopentenyl diphosphate isomerase), can significantly enhance the precursor supply and boost lycopene yields. researchgate.netlanl.gov Conversely, knocking out competing pathway genes, such as those involved in acetate (B1210297) formation (aceE) or glutamate (B1630785) dehydrogenase (gdhA), can also redirect metabolic flux towards carotenoid production. lanl.gov

In tomato, the expression of carotenoid biosynthesis genes is developmentally regulated during fruit ripening. nih.gov High-lycopene tomato genotypes exhibit significantly higher expression of several upstream genes in the pathway, such as GGPPS2 and PSY2, leading to a greater metabolic flux towards carotenoid synthesis. nih.gov Concurrently, the downregulation of downstream genes like β-LCY2 (lycopene beta-cyclase) prevents the conversion of lycopene into other carotenes, thus promoting its accumulation. nih.gov

Studies in other plants, like cabbage, have also revealed that the expression of carotenoid biosynthetic genes can be influenced by phytohormones such as ethylene, abscisic acid, and methyl jasmonate. mdpi.com

Comparative Genomics of this compound Pathways Across Diverse Taxa

Comparative genomics offers a powerful approach to understanding the evolution and diversity of carotenoid biosynthetic pathways.

In many microorganisms, the genes responsible for the biosynthesis of a particular secondary metabolite, such as carotenoids, are physically clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). asm.orgnih.gov The analysis of these BGCs across different species reveals patterns of gene conservation and divergence. For example, the crt gene cluster in Erwinia herbicola contains the genes crtE, crtX, crtY, crtI, and crtB organized in a single operon. nih.govresearchgate.net The composition and organization of these clusters can vary between different bacterial lineages, reflecting the evolutionary history of the pathway. asm.org Global analyses of BGCs in microbial communities have shown that the potential to produce specific classes of specialized metabolites, including terpenes like carotenoids, is often phylogenetically conserved. asm.org

An interesting evolutionary relationship exists between the C30 carotenoid synthase CrtM and squalene (B77637) synthase (SQS), the key enzyme in sterol and hopanoid biosynthesis. nih.govnih.gov Both enzymes catalyze the head-to-head condensation of two FPP molecules and share conserved domains, suggesting a common evolutionary origin. nih.gov The primary difference lies in the final step of the reaction: SQS utilizes NADPH to reduce the intermediate presqualene diphosphate to squalene, whereas CrtM catalyzes its rearrangement to form dehydrosqualene (this compound). ucsd.edu

Recent studies have revealed the existence of a squalene route to C30 carotenoids in some bacteria, where squalene itself is the precursor. nih.gov This highlights the functional plasticity and evolutionary divergence of these squalene synthase-like enzymes. Directed evolution experiments have demonstrated that it is possible to mutate CrtM to gain C40 synthase activity and, conversely, to engineer SQS to produce dehydrosqualene. nih.govresearchgate.net These findings underscore the close evolutionary ties and the potential for neofunctionalization within this enzyme family. nih.govresearchgate.net

Biological Roles and Distribution of Lycopersene Non Human, Non Clinical

Occurrence and Accumulation in Organisms

Lycopersene has been detected in a range of biological systems, from bacteria and fungi to plants. Its accumulation is often in low concentrations, suggesting a role as a transient intermediate in broader metabolic pathways.

In Microorganisms

The presence of this compound has been documented in several distinct microbial groups.

Bacillus subtilis : this compound synthesis in Bacillus subtilis involves a squalene (B77637) synthase-like (SSL) enzyme known as CrtM. This enzyme facilitates the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form this compound.

Streptomyces sp. : An endophytic strain, Streptomyces sp. VITGV38, isolated from a tomato plant (Lycopersicon esculentum), has been shown to produce this compound. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a culture extract identified this compound, which constituted 1.26% of the total crude extract. nih.gov Genomic analysis of this strain revealed gene clusters for terpene biosynthesis, which are responsible for producing pigments like carotenoids. nih.gov

Haloarchaea : These extremophilic archaea, which thrive in high-salt environments, synthesize this compound, though typically at very low concentrations. nih.govua.esresearchgate.net In these organisms, this compound is considered a precursor in the biosynthesis of other carotenoids, such as the C50 carotenoid bacterioruberin (B1237277), which plays a role in membrane stability and protection against oxidative stress. nih.govresearchgate.netunipa.it

Yeast : The presence of this compound in yeast has been a topic of some debate. Early studies attempting to isolate this compound from beta-ionone-treated cultures of Rhodotorula glutinis and baker's yeast were ultimately unable to confirm its formation, although a this compound-like substance was detected. However, this substance was also found in the yeast extract used in the culture media, suggesting an external origin. Other research has pointed to the biosynthesis of this compound from prethis compound pyrophosphate by yeast enzyme systems. nih.gove3s-conferences.org

Neurospora crassa : this compound has been detected in cultures of the fungus Neurospora crassa. annualreviews.orgresearchgate.net Studies have demonstrated that enzyme systems from this organism can synthesize this compound (also referred to as psi,psi-carotene) from geranylgeranyl pyrophosphate. researchgate.net However, the exact role and pathway of its formation in N. crassa have been described as a "problem," indicating ongoing scientific inquiry into its precise metabolic function in this organism.

Table 1: Occurrence of this compound in Selected Microorganisms

In Plants

This compound has also been identified in specific plant tissues and species.

Tomato plastids (Solanum lycopersicum) : this compound has been isolated from the plastids of tomatoes. During fruit ripening, chloroplasts differentiate into chromoplasts, which are the sites of massive carotenoid accumulation, primarily lycopene (B16060). nih.gov The presence of this compound in plastids suggests its role as an early intermediate in the complex carotenoid biosynthetic pathway that gives tomatoes their characteristic red color. nih.gov

Capparis diversifolia : This species of caper bush is another plant where this compound has been isolated. Its presence in C. diversifolia further indicates that the pathways leading to this compound are not limited to microorganisms or common agricultural crops.

Table 2: Occurrence of this compound in Selected Plants

Functional Significance as a Metabolic Intermediate

The primary functional role attributed to this compound is that of a metabolic intermediate, particularly within the carotenoid biosynthesis pathway.

Role in Carotenogenesis Pathways in Specific Organisms

The central debate surrounding this compound is its position relative to phytoene (B131915), which is widely regarded as the first C40 compound in the carotenoid pathway. researchgate.net this compound has been proposed as a potential precursor to phytoene. researchgate.netresearchgate.net

The biosynthesis of this compound occurs via the head-to-head condensation of two C20 molecules of geranylgeranyl pyrophosphate (GGPP). This reaction is catalyzed by enzymes belonging to the squalene/phytoene synthase family. wikipedia.orgnih.gov An intermediate in this reaction is prethis compound pyrophosphate. nih.govnih.gov

In specific organisms, its role is clearer:

In Haloarchaea , this compound is considered a precursor that is further metabolized to produce other carotenoids, including lycopene and ultimately the major C50 carotenoid, bacterioruberin. nih.govresearchgate.net

In Streptomyces sp. VITGV38 , whole-genome sequencing identified the complete set of genes for the biosynthesis of psi, psi-carotene (this compound), including phytoene/squalene synthase and phytoene desaturase, placing it firmly within the carotenoid production pathway of this bacterium. nih.gov

Interplay with Other Isoprenoid Pathways

This compound synthesis is closely related to other isoprenoid pathways, most notably the synthesis of squalene, the C30 precursor to sterols.

Structural and Biosynthetic Analogy : this compound (C40) is a structural analog of squalene (C30). Both are synthesized through a similar mechanism: a head-to-head condensation of two prenyl pyrophosphate molecules. researchgate.net this compound is formed from two molecules of geranylgeranyl pyrophosphate (GGPP, C20), while squalene is formed from two molecules of farnesyl pyrophosphate (FPP, C15). researchgate.net

Enzyme Family : The enzymes that catalyze these reactions, phytoene synthase and squalene synthase, belong to the same protein superfamily and share conserved domains. wikipedia.orgnih.govfrontiersin.org This shared ancestry is highlighted by the fact that some squalene synthase-like enzymes, such as CrtM from Staphylococcus aureus, have been shown to be promiscuous, capable of producing not only their primary product but also squalene and phytoene.

This enzymatic relationship illustrates a key branch point in isoprenoid metabolism where the cell directs flux towards either C30 sterols or C40 carotenoids.

Ecological Implications of this compound Presence

While much of the research on this compound focuses on its biosynthesis, some findings suggest potential ecological roles.

Antifouling Activity : Extracts containing this compound have demonstrated antifouling properties. researchgate.netnih.gov Research has identified this compound as a potent compound capable of acting as a biocide to control aquatic foulers. researchgate.netnih.govx-mol.net Biofouling, the accumulation of microorganisms, algae, and animals on submerged surfaces, is a significant economic and operational issue, and naturally derived compounds like this compound represent a potential source of environmentally friendlier antifouling agents. researchgate.netx-mol.net

Role in Plant-Microbe Interactions : The production of this compound by Streptomyces sp. VITGV38, an endophyte living within tomato plant tissues, suggests a possible role in the symbiotic or defensive relationship between the microbe and its host. nih.govresearchgate.net Secondary metabolites produced by endophytes are known to contribute to plant health and resilience. nih.gov While the specific function of this compound in this context is not yet fully elucidated, the production of carotenoids and their precursors by endophytic microbes is an area of active research in understanding plant-microbe chemical communication. rsc.org

Photoprotection in Extremophiles : As a precursor to major carotenoids like bacterioruberin in Haloarchaea, this compound is an initial component of a pathway crucial for survival in extreme environments. researchgate.netunipa.it The final carotenoid products provide essential photoprotection and membrane stability, shielding the organisms from high levels of solar radiation and oxidative stress common in their hypersaline habitats. researchgate.netunipa.it

Role in Pigment Formation relevant to ecological interactions

This compound is implicated in the biosynthetic pathways of carotenoids, which are fundamental pigments in many organisms. The prevailing scientific view holds that the primary pathway to C40 carotenoids proceeds through the formation of phytoene from two molecules of geranylgeranyl diphosphate (B83284) (GGPP). annualreviews.orgpsu.edu However, an alternative "this compound route" has been proposed, suggesting this compound could be a direct precursor in a manner analogous to squalene in sterol synthesis, though its role as a primary intermediate is not conclusively established. annualreviews.orgpsu.edu

The ecological significance of this compound is tied to the functions of the carotenoid pigments it may help produce. Carotenoids serve critical roles in the interactions between an organism and its environment:

Photoprotection: Carotenoids are vital for protecting organisms against photooxidative damage. frontiersin.orgresearchgate.net They absorb excess light energy and quench reactive oxygen species generated by exposure to high-intensity light and UV radiation, thus shielding photosynthetic systems and other cellular components. nih.gov This function is a direct ecological interaction with a primary environmental factor.

Antimicrobial and Pesticidal Activity: Research has indicated that this compound itself possesses antibacterial and pesticidal properties. wikipedia.orgresearchgate.net This suggests a direct defensive role, protecting the host organism from pathogenic microbes, fungi, and insect predation, which are critical ecological challenges. e3s-conferences.org

The following table summarizes the distribution of this compound in various organisms and its proposed ecological functions.

| Organism/Group | Proposed Role of this compound/Related Carotenoids | Ecological Relevance |

| Plants (Zea mays, Lemna minor) | Putative precursor in carotenoid biosynthesis. wikipedia.organnualreviews.org | Contributes to pigments for photosynthesis and photoprotection against sunlight. e3s-conferences.org |

| Bacteria (Streptomyces sp., Corynebacterium sp.) | Intermediate in pigment synthesis; direct antimicrobial activity. wikipedia.orgfrontiersin.org | Plant-microbe interactions; defense against pathogens. nih.gov |

| Haloarchaea (Halobacterium sp., Haloferax sp.) | Minor carotenoid precursor in response to stress. nih.govpsu.ac.thmdpi.com | Membrane stabilization and protection against high salinity and solar radiation. frontiersin.orgnih.gov |

Response to Environmental Stimuli (e.g., light, oxygen, salinity) affecting its synthesis

The biosynthesis of this compound and other carotenoids is not static but is dynamically regulated by various environmental cues. This regulation allows organisms to adapt to changing and often stressful conditions. The synthesis of carotenoids in microorganisms, where this compound has been identified, is particularly sensitive to external stimuli.

Light: Light is a key regulator of carotenogenesis. In many non-photosynthetic bacteria and fungi, photoinduction of carotenoid synthesis is a well-documented phenomenon, likely mediated by flavin or porphyrin-like photoreceptors. iupac.org For instance, in the microalga Dunaliella salina, exposure to high-intensity red light was found to significantly increase the cellular concentration of major carotenoids, including the precursor phytoene. mdpi.com Similarly, in haloarchaea like Halobacterium salinarum, high light intensity is a known trigger for the production of C50 carotenoids, which are synthesized from the C40 pathway involving lycopene and its precursors. nih.govmdpi.com

Oxygen: Oxygen concentration plays a dual role in carotenoid production. In some bacteria, the synthesis of basic carotenes can occur under anaerobic conditions, but the formation of more complex, oxygenated carotenoids (xanthophylls) requires molecular oxygen. annualreviews.org Conversely, low oxygen tension (hypoxia) is a powerful inducer of carotenoid synthesis in haloarchaea. nih.govmdpi.com Elevated oxygen levels can cause oxidative stress, prompting cells to upregulate their antioxidant defense systems, which include carotenoids. nih.gov

Salinity: For halophilic archaea (haloarchaea), which thrive in high-salt environments, salinity is a critical environmental factor influencing pigment production. nih.gov While these organisms require high salt concentrations (e.g., 20-25% w/v) for optimal growth, the accumulation of carotenoids is often significantly enhanced at lower salinity levels (e.g., below 16% w/v). nih.govmdpi.com This response is considered an adaptation to osmotic stress. mdpi.com this compound has been identified as one of the minor carotenoids synthesized by haloarchaea under these conditions, suggesting its production is part of this broader stress-response pathway. nih.govmdpi.com

The table below details the influence of specific environmental stimuli on the synthesis of this compound and related carotenoids in different microorganisms.

| Environmental Stimulus | Organism(s) | Observed Effect on Synthesis | Reference(s) |

| High Light Intensity | Dunaliella salina, Halobacterium salinarum | Increases accumulation of carotenoid precursors and downstream pigments. | mdpi.comnih.govmdpi.com |

| Low Oxygen Tension | Haloarchaea (Halobacterium salinarum) | Induces synthesis of C50 carotenoids derived from the lycopene pathway. | nih.govmdpi.com |

| Salinity (Osmotic Stress) | Haloarchaea (Haloferax mediterranei) | Carotenoid accumulation is favored at salinity levels suboptimal for growth. | nih.govmdpi.comebrary.net |

Advanced Analytical and Methodological Approaches for Lycopersene Research

Chromatographic Techniques for Pathway Intermediate Analysis

Chromatographic techniques are fundamental in the study of lycopersene and its biosynthetic pathway, allowing for the separation and analysis of various intermediates. These methods are crucial for understanding the complex series of reactions that lead to the formation of this compound.

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of this compound and related carotenoids. When coupled with advanced detectors such as Diode Array Detectors (DAD) and Mass Spectrometry (MS), HPLC provides a powerful tool for both quantification and identification.

Reverse-phase HPLC is the most commonly used method for carotenoid analysis. nih.gov A C30 column is often preferred for its ability to separate geometric isomers of carotenoids. mdpi.com The mobile phase typically consists of a gradient of solvents like methanol, methyl-tert-butyl ether, and water. mdpi.com This allows for the effective separation of a wide range of carotenoids present in a sample.

Detailed Research Findings:

In a study on the carotenoid content of wild and cultivated cherry tomatoes, HPLC coupled with DAD and Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS) was used to identify and quantify ten major carotenoids. mdpi.com The use of a C30 column with a gradient elution program enabled the separation of these compounds. mdpi.com Lycopene (B16060) and β-carotene were identified as the main antioxidant carotenoids. mdpi.com Another study developed a fast and selective HPLC-DAD-APCI-MS method for assessing carotenoids in specific food samples. researchgate.net This method was optimized for sensitivity and analysis time, achieving low detection limits for β-carotene and lycopene. researchgate.net

The following table summarizes typical HPLC conditions used in carotenoid analysis:

| Parameter | Details |

| Column | C30 Reverse-Phase mdpi.com |

| Mobile Phase | Gradient of Methanol, Methyl-tert-butyl ether, Water mdpi.com |

| Detector | Diode Array Detector (DAD), Mass Spectrometry (MS) nih.govmdpi.com |

| Application | Separation and quantification of carotenoids, including lycopene isomers mdpi.comnih.gov |

HPLC with DAD allows for the online determination of the UV-Vis spectrum of each separated component, which is a helpful tool for identification. nih.gov For instance, lycopene exhibits characteristic absorption maxima at approximately 445 nm, 472 nm, and 503 nm.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical method used for the identification and quantification of volatile and semi-volatile compounds in complex mixtures, making it suitable for metabolite profiling in this compound research. nih.govwikipedia.org This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org

In the context of this compound research, GC-MS has been employed to analyze the chemical composition of essential oils and plant extracts where this compound is a constituent. researchgate.net For example, in a study of Teucrium polium essential oil, this compound was identified as a main component, constituting 26.00% of the oil. researchgate.net Similarly, GC-MS analysis of Artocarpus heterophyllus pulp identified this compound among other pharmacologically active compounds. meddiscoveries.org

Detailed Research Findings:

A study analyzing the metabolite profile of Streptomyces sp. VITGV38 utilized GC-MS to identify pigmented compounds, including ψ,ψ-carotene, a related carotenoid. researchgate.net The analysis was performed on a cultured broth, and the results revealed the presence of this compound at a specific retention time. researchgate.net In another investigation, the chemical profile of Teucrium polium L. essential oil was assessed by GC-MS, which identified this compound as the most abundant component. researchgate.net

The table below presents examples of this compound identification using GC-MS in different plant species.

| Plant Species | Part Used | Major Compounds Identified by GC-MS | Reference |

| Teucrium polium L. | Aerial parts | This compound (26.00%), dodecane, 1,5-dimethyl decahydronaphthalene, undecane | researchgate.net |

| Artocarpus heterophyllus | Pulp | 9,12-octadecadienoic acid methyl ester, 9,12,15-octadecatrienoic acid methyl ester, 1-docosene, this compound | meddiscoveries.org |

Spectroscopic Methods for Structural Elucidation within Research Contexts

Spectroscopic techniques are indispensable for the definitive structural confirmation of isolated compounds like this compound. These methods provide detailed information about the molecular structure, which is crucial for verifying the identity of pathway intermediates and final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pathway Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. weebly.com It provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for confirming its structure. rsc.orgnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed in this process. mdpi.com

Detailed Research Findings:

In a study on Tournefortia hirsutissima, 1D and 2D NMR spectroscopy were used to characterize a polyisoprenoid alcohol, 16-hydroxy-lycopersene. mdpi.com The complete assignment of proton (¹H) and carbon (¹³C) NMR signals was achieved using a combination of techniques including COSY, TOCSY, HSQC, and HMBC experiments. mdpi.com These experiments helped to establish the connectivity of the molecule and confirm its structure. mdpi.com For example, the HMBC spectrum was crucial for assigning quaternary carbons. mdpi.com

The following table outlines the key NMR data for 16-hydroxy-lycopersene as reported in the study. mdpi.com

| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key HMBC Correlations |

| 1 | 25.8 | 1.69 (s) | C-2, C-3, C-31 |

| 2 | 131.2 | 5.12 (t, J=7.0 Hz) | C-1, C-3, C-4, C-31 |

| 3 | 39.7 | 2.05 (m) | C-1, C-2, C-4, C-5 |

| ... | ... | ... | ... |

| 40 | 16.0 | 1.57 (s) | C-22, C-23, C-21 |

This is an illustrative excerpt from the full data provided in the original research.

Mass Spectrometry (MS/MS, Orbitrap) for Identification and Quantification in Complex Matrices

Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry, particularly using an Orbitrap analyzer, are highly sensitive and specific techniques for the identification and quantification of compounds in complex biological samples. labmanager.comwikipedia.org MS/MS involves multiple stages of mass analysis, where precursor ions are fragmented to produce characteristic product ions, providing structural information. wikipedia.org Orbitrap mass spectrometry offers very high resolution and mass accuracy, enabling the precise determination of elemental compositions. filab.frfilab.fr

Detailed Research Findings:

High-performance liquid chromatography coupled with quadrupole Orbitrap tandem mass spectrometry (HPLC-Q-Orbitrap-MS/MS) is considered a gold standard for identifying and quantifying this compound in complex matrices. this compound can be identified by its pseudomolecular ion ([M+H]⁺ at m/z 547.5237) and its characteristic MS/MS fragmentation patterns. A study on carotenoid analysis in tomato fruit demonstrated the superiority of high-resolution Orbitrap-MS over tandem MS/MS and UV-VIS detection in terms of specificity, selectivity, and sensitivity. nih.gov The high mass accuracy of the Orbitrap helps to differentiate this compound from other co-eluting triterpenoids like dehydrosqualene and phytoene (B131915).

A high-resolution mass spectrum of this compound showed a molecular weight of 547 nm, which matched library data. researchgate.net The table below shows a comparison of different mass spectrometry techniques for carotenoid analysis.

| Technique | Advantages | Limitations |

| Tandem MS (MS/MS) | High specificity and structural information from fragmentation. labmanager.com | May have lower resolution compared to Orbitrap. |

| Orbitrap MS | Very high resolution and mass accuracy, excellent for metabolomic screening. filab.frnih.gov | Higher initial instrument cost. |

| HPLC-Q-Orbitrap-MS/MS | Combines the separation power of HPLC with the high resolution and specificity of Orbitrap MS/MS. | Complex data analysis. |

Isotopic Labeling Studies to Trace Biosynthetic Flux

Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, providing insights into biosynthetic routes and metabolic flux. nih.gov In the context of this compound research, stable isotopes such as ¹³C, ¹⁵N, or ²H are incorporated into precursor molecules, and their journey into the final product is monitored. nih.govresearchgate.net

This methodology is crucial for elucidating the precursors and intermediates of the this compound biosynthetic pathway. By feeding an organism with a labeled substrate, such as ¹³C-labeled glucose or acetate (B1210297), researchers can determine which carbon atoms in the this compound molecule are derived from that substrate. researchgate.net Mass spectrometry and NMR spectroscopy are then used to analyze the labeling pattern in the resulting this compound. nih.gov

Detailed Research Findings:

While direct isotopic labeling studies specifically tracing the biosynthetic flux to this compound are not extensively detailed in the provided results, the principles are well-established in the study of isoprenoid biosynthesis. For example, the biosynthesis of other carotenoids has been investigated using ¹⁴C-labeled geranylgeranyl pyrophosphate. researchgate.net The discovery of radioactive vitamin A isotopes in the 1950s was instrumental in clarifying its metabolic pathways. mdpi.com

Studies on related polyketides, like bikaverin (B1667059) (previously named lycopersin), have utilized ¹³C-labeled acetate to demonstrate that its carbon skeleton is assembled from acetate units. canada.ca Such approaches could be directly applied to this compound to confirm its biosynthetic origins from precursors like farnesyl pyrophosphate or geranylgeranyl pyrophosphate. The use of stable isotope tracers is a fundamental method for obtaining kinetic information and understanding the dynamics of metabolism. nih.gov

Omics Technologies in this compound Pathway Research

The study of the this compound biosynthesis pathway has been significantly advanced by the application of high-throughput omics technologies. nih.gov These approaches, including transcriptomics, proteomics, and metabolomics, provide a comprehensive, system-wide view of the molecular processes that govern the production of this compound and other carotenoids. nih.govnih.gov By integrating data from these different "omics" levels, researchers can unravel complex regulatory networks, identify rate-limiting steps, and discover novel genes and enzymes involved in the pathway. nih.gov The use of multi-omics has become crucial for understanding how environmental factors or genetic modifications impact the biosynthesis of bioactive compounds in both plants and microorganisms. nih.govscispace.com In haloarchaea, for instance, the availability of genomic data has enabled the metabolic reconstruction of isoprenoid biosynthesis, the class of compounds to which this compound belongs. mdpi.com

Transcriptomics for Gene Expression Profiling

Transcriptomics is a powerful tool used to create a global profile of gene expression within an organism under specific conditions. nih.gov Techniques such as quantitative Reverse Transcription PCR (qRT-PCR) and RNA sequencing (RNA-seq) are employed to quantify the abundance of transcripts related to the this compound pathway. nih.govmdpi.com This allows researchers to identify genes that are upregulated or downregulated in response to stimuli or in genetically engineered strains, providing insights into transcriptional regulation. mdpi.com

For example, studies on related carotenoid pathways have used transcriptomic analysis to identify key regulatory genes. researchgate.net In an analysis of poplar trees, RNA-seq revealed that the expression of genes like PtGPPS1.LSU and PtGPPS.SSU1, which are involved in the synthesis of terpene precursors, was significantly increased upon herbivory. mdpi.com Similarly, in engineered E. coli designed to produce carotenoids, the expression levels of genes in the methylerythritol phosphate (B84403) (MEP) pathway, such as dxs (1-deoxy-D-xylulose-5-phosphate synthase), are often modulated to increase the precursor supply for carotenoid synthesis. researchgate.net The accurate quantification of gene expression through these methods relies on normalization using stable reference genes to ensure the reproducibility of results. nih.gov

Table 1: Key Genes in Terpenoid/Carotenoid Biosynthesis Studied via Transcriptomics

| Gene | Encoded Enzyme | Function in Pathway | Organism Example(s) |

| dxs | 1-deoxy-D-xylulose-5-phosphate synthase | First enzyme in the MEP pathway, a rate-limiting step. researchgate.net | Escherichia coli researchgate.net |

| ispA | Farnesyl diphosphate (B83284) synthase | Catalyzes the formation of farnesyl pyrophosphate (FPP). researchgate.net | Escherichia coli researchgate.net |

| ispG | (E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase | An enzyme in the MEP pathway. acs.org | Bacillus subtilis acs.org |

| ispH | 4-hydroxy-3-methylbut-2-en-1-yl diphosphate reductase | An enzyme in the MEP pathway. acs.org | Bacillus subtilis acs.org |

| LCYb | Lycopene β-cyclase | Converts lycopene to β-carotene, a branching point. researchgate.net | Plants researchgate.net |

| LCYe | Lycopene ε-cyclase | Converts lycopene to α-carotene, a branching point. researchgate.net | Plants researchgate.net |

| PSY | Phytoene synthase | Key regulatory enzyme in carotenoid biosynthesis. researchgate.net | Haloferax volcanii researchgate.net |

This table is interactive. Click on the headers to sort.

Metabolomics for Pathway Intermediate Detection

Metabolomics involves the comprehensive analysis of all metabolites within a biological system. It is instrumental in this compound research for identifying and quantifying pathway intermediates, as well as the final product. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to create detailed metabolic profiles. google.com These profiles can reveal bottlenecks in a metabolic pathway where a particular intermediate accumulates, or they can confirm the presence of off-pathway metabolites. biorxiv.org

The detection of this compound itself has been reported in various organisms using these methods. For instance, GC-MS analysis identified this compound as a minor carotenoid in the haloarchaeon Halobacterium salinarum and in the tropical seagrass Halodule pinifolia. scispace.comresearchgate.net In saffron (Crocus sativus), this compound is listed among the carotenoids identified, alongside its precursors like phytoene and phytofluene. nih.gov By comparing the metabolic profiles of different strains or organisms, researchers can gain insights into the metabolic flux and efficiency of the this compound synthesis pathway. google.com

Table 2: this compound and Related Pathway Intermediates Detected via Metabolomics

| Compound | Role/Position in Pathway | Organism(s) where Detected | Analytical Method(s) |

| Phytoene | Direct precursor to phytofluene | Crocus sativus, Haloarchaea mdpi.comnih.gov | HPLC, LC-MS mdpi.comnih.gov |

| Phytofluene | Precursor to ζ-carotene | Crocus sativus, Haloarchaea mdpi.comnih.gov | HPLC, LC-MS mdpi.comnih.gov |

| ζ-Carotene | Precursor to lycopene | Crocus sativus nih.gov | HPLC, LC-MS nih.gov |

| Lycopene | Key branch-point carotenoid | Halobacterium salinarum, Crocus sativus scispace.comnih.gov | GC-MS, HPLC scispace.comnih.gov |

| This compound | Target compound, isomer of lycopene | Halobacterium salinarum, Halodule pinifolia scispace.comresearchgate.net | GC-MS scispace.comresearchgate.net |

| β-Carotene | Downstream product of lycopene cyclization | Haloarchaea mdpi.com | HPLC mdpi.com |

This table is interactive. Click on the headers to sort.

Biotechnological and Synthetic Biology Strategies for Lycopersene Pathway Engineering

Synthetic Biology Approaches to Novel Isoprenoid Pathways Involving Lycopersene

Synthetic biology provides powerful tools for the discovery and engineering of novel metabolic pathways. In the context of isoprenoids, this often involves moving beyond the canonical phytoene-based pathway for carotenoid synthesis. A notable example involving this compound is the elucidation of the lycopadiene biosynthetic pathway in the green microalga Botryococcus braunii, Race L. nih.gov

This pathway represents a significant deviation from the typical route to C40 carotenoids. Instead of the head-to-head condensation of two molecules of geranylgeranyl diphosphate (B83284) (GGPP) by phytoene (B131915) synthase to produce phytoene, this alga utilizes a squalene (B77637) synthase (SS)-like enzyme named lycopaoctaene synthase (LOS). This enzyme catalyzes the formation of this compound (also known as lycopaoctaene) from two molecules of GGPP. nih.gov this compound then serves as the first committed intermediate in a pathway that ultimately produces the tetraterpenoid hydrocarbon lycopadiene through subsequent reduction steps. nih.gov The discovery of the LOS enzyme and this unique pathway opens new avenues for synthetic biologists to produce this compound and its derivatives in heterologous hosts.

Construction of Chimeric Pathways

The construction of chimeric pathways, which combine enzymes from different organisms or domains from different enzymes, is a cornerstone of synthetic biology for creating novel functions. A key opportunity for creating chimeric pathways involving this compound stems from the inherent substrate promiscuity of the lycopaoctaene synthase (LOS) enzyme from B. braunii. nih.gov

Research has demonstrated that LOS can accept prenyl diphosphate substrates of varying chain lengths, not just its native substrate, GGPP (C20). This flexibility allows it to catalyze the head-to-head condensation of different substrate combinations, leading to the synthesis of novel, non-natural chimeric isoprenoid hydrocarbons. nih.gov For instance, when provided with both farnesyl diphosphate (FPP; C15) and GGPP (C20), the enzyme produces a novel C35 isoprenoid in addition to squalene and this compound. This catalytic plasticity allows LOS to be a powerful tool in a synthetic biology context for generating a library of novel isoprenoid structures based on the this compound synthesis mechanism. nih.gov

| Substrate 1 | Substrate 2 | Primary Chimeric Product | Other Products |

|---|---|---|---|

| Farnesyl Diphosphate (FPP) | Geranylgeranyl Diphosphate (GGPP) | C35H58 Isoprenoid | Squalene, this compound |

| Farnesyl Diphosphate (FPP) | 2,3-dihydogeranylgeranyl diphosphate (PPP) | C35H64 Isoprenoid | Squalene, Lycopadiene |

| Geranylgeranyl Diphosphate (GGPP) | 2,3-dihydogeranylgeranyl diphosphate (PPP) | Lycopapentaene | Lycopadiene, this compound |

Engineering for Specific this compound Derivatives or Downstream Compounds

Metabolic engineering efforts can be directed at modifying the this compound backbone to produce specific derivatives or other downstream compounds with potentially novel functions. This can be achieved by either exploring natural pathways that use this compound as a substrate or by introducing engineered enzymes to perform specific chemical transformations.

Naturally Derived Compounds: The lycopadiene pathway in B. braunii serves as a prime example. Here, this compound is not the final product but an intermediate that undergoes a series of reduction reactions by yet-to-be-identified enzymes to produce a range of partially saturated tetraterpenoids, culminating in lycopadiene. nih.gov This natural pathway demonstrates a clear route to downstream compounds from this compound.

Engineered Derivatives: A known naturally occurring derivative of this compound is 16-hydroxy-lycopersene, a polyisoprenoid alcohol that has been isolated from the plant Tournefortia hirsutissima. While this compound was identified from a natural source, its existence provides a clear target for engineered biosynthesis.

A primary strategy in synthetic biology to create such a hydroxylated derivative in a microbial host would involve the introduction of a cytochrome P450 monooxygenase (P450 or CYP). These enzymes are powerful biocatalysts capable of performing highly specific oxyfunctionalization reactions on complex organic molecules. The engineering process would involve:

Establishing a this compound Production Platform: A microbial host, such as E. coli or S. cerevisiae, would first be engineered to produce this compound, likely by expressing the lycopaoctaene synthase (LOS) gene and optimizing the upstream mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways to ensure a sufficient supply of the GGPP precursor.

Selection and Engineering of a P450: A suitable P450 enzyme, known for activity on terpenes or other long-chain hydrocarbons, would be selected. It is likely that the native enzyme would require protein engineering, through techniques like site-directed mutagenesis or directed evolution, to improve its activity and regioselectivity for hydroxylating the this compound backbone at the desired C-16 position.

Ensuring Redox Partners: P450 enzymes require redox partner proteins to transfer electrons from cofactors like NADPH. The engineering strategy must therefore also ensure that a compatible P450 reductase (CPR) is co-expressed in the host to allow for efficient P450 function.

Evolutionary and Comparative Aspects of Lycopersene Metabolism

Phylogenetics of Lycopersene Synthase Genes and Their Homologs

The enzyme responsible for this compound synthesis, this compound synthase, catalyzes the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate (GGPP). This enzyme belongs to the class 1 superfamily of isoprenoid biosynthetic enzymes, which also includes phytoene (B131915) synthase (PSY) and squalene (B77637) synthase (SQS). frontiersin.org These enzymes share a conserved prenyltransferase domain, indicating a common evolutionary origin. frontiersin.org

Phylogenetic analyses reveal that this compound synthase is closely related to phytoene synthase, the key enzyme in the biosynthesis of C40 carotenoids like lycopene (B16060) and β-carotene. nih.govnih.gov In fact, genes encoding C40 phytoene synthases (CrtB) are well-conserved in both Archaea and Bacteria, suggesting the existence of a common carotenogenic progenitor. nih.gov The phytoene synthase gene family has diversified significantly in plants and other organisms through gene duplication events. nih.gov For example, in many plant species, multiple PSY paralogs exist, often exhibiting tissue-specific expression patterns. nih.govsemanticscholar.org

In some fungi, such as Phycomyces blakesleeanus, a single gene (carRA) encodes a bifunctional enzyme with both phytoene synthase and lycopene cyclase activities. nih.gov The phytoene synthase domain of this fungal gene appears to have descended from the common ancestor of all phytoene and squalene synthases. nih.gov Sequence comparisons suggest that some fungal lycopene cyclase domains may have arisen from a gene duplication event in a common ancestor shared with certain bacteria. nih.gov The close evolutionary relationship between these synthases highlights a recurring theme of gene duplication and neofunctionalization in the evolution of isoprenoid diversity.

| Enzyme | Substrate(s) | Product | Carbon Length | Homologous Enzymes |

|---|---|---|---|---|

| This compound Synthase | 2 x Geranylgeranyl pyrophosphate (GGPP) | This compound | C40 | Phytoene Synthase, Squalene Synthase |

| Phytoene Synthase (PSY/CrtB) | 2 x Geranylgeranyl pyrophosphate (GGPP) | Phytoene | C40 | This compound Synthase, Squalene Synthase |

| Squalene Synthase (SQS) | 2 x Farnesyl pyrophosphate (FPP) | Squalene | C30 | Phytoene Synthase, this compound Synthase |

| Dehydrosqualene Synthase (CrtM) | 2 x Farnesyl pyrophosphate (FPP) | Dehydrosqualene (4,4'-diapophytoene) | C30 | Phytoene Synthase, Squalene Synthase |

Evolution of Isoprenoid Biosynthetic Pathways with this compound as a Node

Isoprenoids, the largest class of natural products, are all derived from the five-carbon precursors isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). pnas.orgnih.gov Two distinct and ancient pathways have evolved for the synthesis of these fundamental building blocks: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. pnas.orgoup.com The distribution and evolution of these pathways provide the foundational context for the biosynthesis of all isoprenoids, including this compound.

The MVA pathway is considered the primary route in Archaea and Eukarya (in the cytosol), while the MEP pathway is characteristic of most Bacteria and the plastids of plants and algae. pnas.orgoup.comoup.comnih.gov Phylogenetic analyses suggest that the MVA pathway is an ancestral metabolic route likely present in the last universal common ancestor (LUCA), which was later replaced in most bacteria by the MEP pathway. oup.com

This compound, as a C40 tetraterpenoid, sits (B43327) at a specific node within this broader evolutionary framework. Its synthesis represents a key branching point, diverging from the synthesis of C30 triterpenoids like squalene. The evolution of C40 carotenoid pathways, which includes this compound and the more common phytoene, is thought to have a common origin with C30 pathways. researchgate.netpnas.org Recent studies suggest that the C30 carotenoid pathway, which can originate from squalene, may be ancestral to the C40 pathway. pnas.org The evolutionary model posits that carotenoid pathways evolved in two main branches, with one leading to C30 and some C40/C50 pathways, and another leading to the C40 pathway found in Cyanobacteria, which is closely related to the squalene synthesis pathway. pnas.orgbohrium.com The constant lateral gene transfer of these pathways between prokaryotes has further shaped their evolution and distribution. pnas.orgnih.gov

Comparative Analysis of this compound Biosynthesis Across Different Domains of Life (Archaea, Bacteria, Eukarya)

The biosynthesis of isoprenoid precursors, and consequently this compound, exhibits distinct patterns across the three domains of life, primarily differing in the initial pathway used to generate IPP and DMAPP.

Archaea: Archaea predominantly utilize a modified MVA pathway for isoprenoid biosynthesis. nih.govoup.comoup.com This is consistent with the composition of their cell membranes, which are uniquely formed from ether-linked isoprenoid lipids rather than the fatty acid esters found in Bacteria and Eukarya. nih.gov Carotenoid biosynthesis in haloarchaea proceeds through the MVA pathway to produce GGPP, the precursor for C40 carotenoids. nih.govresearchgate.net While the main C50 carotenoid in these organisms is bacterioruberin (B1237277), its synthesis proceeds through the C40 intermediate lycopene. nih.gov The potential for a "this compound route" for C40 carotenoid synthesis has been noted in haloarchaea, indicating its role as a potential intermediate in this domain. nih.gov

Bacteria: Most bacteria use the MEP pathway to synthesize IPP and DMAPP for all isoprenoids, including carotenoids. pnas.orgnih.gov However, some bacterial species possess the MVA pathway, which is often attributed to horizontal gene transfer events. oup.comoup.com this compound has been identified in certain bacteria, such as Corynebacterium species. nih.govresearchgate.net The biosynthesis of C40 carotenoids in bacteria like Erwinia herbicola involves the enzymes CrtE (GGPP synthase), CrtB (phytoene synthase), and CrtI (phytoene desaturase), all downstream of the MEP pathway. jmb.or.kr The synthesis of this compound would similarly depend on the availability of GGPP from this central pathway.

Eukarya: Eukaryotes exhibit a compartmentalized approach to isoprenoid biosynthesis. The MVA pathway operates in the cytosol and is responsible for producing sterols and sesquiterpenes. pnas.orgresearchgate.net In photosynthetic eukaryotes like plants and algae, the MEP pathway is localized within plastids and is dedicated to the synthesis of carotenoids, chlorophyll (B73375) side-chains, and other plastid-derived isoprenoids. pnas.orgnih.govresearchgate.net Therefore, in eukaryotes like maize (Zea mays) where this compound has been reported, its biosynthesis would occur in the plastids via the MEP pathway, which supplies the GGPP precursor for the this compound synthase enzyme. nih.gov Some fungi are also known to produce carotenoids, typically using the cytosolic MVA pathway. researchgate.net

| Feature | Archaea | Bacteria | Eukarya |

|---|---|---|---|

| Primary IPP/DMAPP Pathway | Modified Mevalonate (MVA) Pathway nih.govoup.com | 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway (most common) pnas.org | MVA (Cytosol) and MEP (Plastids, in phototrophs) pnas.orgnih.gov |

| This compound Precursor Pathway | Modified MVA Pathway | MEP Pathway | MEP Pathway (in plants) researchgate.net |

| Compartmentalization | Generally absent | Generally absent | High (Cytosol vs. Plastids) nih.gov |

| Known this compound Occurrence | Haloarchaea (inferred as part of "this compound route") nih.gov | Corynebacterium nih.govresearchgate.net | Zea mays (maize), Lemna minor (duckweed) nih.gov |

Theoretical and Computational Approaches to Lycopersene Research

Molecular Dynamics Simulations of Lycopersene Synthase Activity

Molecular dynamics (MD) simulations are powerful computational techniques used to model the physical movements of atoms and molecules over time. ebsco.comnih.gov By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a high-resolution "computational microscope" to observe biomolecular behavior that is not accessible through static experimental structures. ebsco.comnih.gov

In the context of this compound synthase, a squalene (B77637) synthase-like (SSL) enzyme, MD simulations can elucidate several key aspects of its catalytic activity. These simulations model the enzyme embedded in a simulated aqueous environment, capturing the dynamic interactions that govern its function. Key research findings derived from applying MD principles to terpene synthases include:

Substrate Binding and Conformational Changes: Simulations can track the process of two geranylgeranyl pyrophosphate (GGPP) molecules entering the enzyme's active site. They reveal how the protein's structure changes to accommodate the substrates, positioning them optimally for the condensation reaction.

Role of Active Site Residues: MD simulations can identify key amino acid residues that form transient interactions, such as hydrogen bonds or hydrophobic contacts, with the GGPP substrates and the subsequent carbocation intermediates. These interactions are crucial for stabilizing high-energy species and guiding the reaction along the correct pathway. acs.org

Cofactor Dynamics: The role of the NADPH cofactor in the reductive step of the reaction can be modeled. Simulations can show how NADPH is positioned and how its hydride is transferred to the presqualene diphosphate (B83284) intermediate.

Product Release: The final step, the release of the this compound product from the active site, can also be simulated. This can help understand whether product release is a rate-limiting step and how the enzyme resets for the next catalytic cycle.

A typical MD simulation setup for studying a this compound synthase enzyme is outlined below.

| Parameter | Description | Example Tools/Values |

|---|---|---|

| Simulation Software | Programs used to run the dynamics calculations. | GROMACS, AMBER, LAMMPS mdpi.com |

| Force Field | A set of parameters describing the potential energy of the system, defining atom types, bonds, angles, and charges. | CHARMM, OPLS, AMBER FF |

| System Setup | The initial model, including the enzyme, substrates (GGPP), cofactor (NADPH), and solvent. | Enzyme placed in a water box with counter-ions to neutralize the system. |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds, depending on the process being studied. | 100 ns - 1 µs |

| Analysis Focus | The specific questions being addressed by the simulation. | Substrate binding pathways, active site conformational flexibility, key protein-ligand interactions, water molecule dynamics. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

For this compound synthase, QC calculations, often in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework, can be used to: